molecular formula C11H16N2O2 B591480 ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 136038-14-7

ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B591480
CAS RN: 136038-14-7
M. Wt: 208.261
InChI Key: LCLBDBIPXRYRCC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . Indole derivatives are prevalent moieties present in selected alkaloids .

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Agents : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been studied for its potential as an antimicrobial and non-steroidal anti-inflammatory agent. It shows promising biological activity in this regard (Narayana, Ashalatha, Raj, & Kumari, 2006).

  • Synthesis of Pyrimido[1,2-a]indoles : A three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates has been described for the synthesis of highly diversified pyrimido[1,2-a]indoles. This synthesis involves sequential Sonogashira and [3+3] cyclocondensation reactions (Gupta, Sharma, Mandadapu, Gauniyal, & Kundu, 2011).

  • Platelet Aggregation Inhibition : Preliminary results suggest that compounds synthesized from ethyl 3-aminoindole-2-carboxylate may have effects on inhibiting platelet aggregation (Monge, Palop, Parrado, Perez-Ilzarbe, & Fernández‐Álvarez, 1987).

  • Formation of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This is part of a broader study into the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Indole Derivatives : Ethyl indole-2-carboxylate and its derivatives have been used to effectively yield corresponding ethyl 3-acylindole-2-carboxylates, demonstrating a method for C-3 acylation of ethyl indole-2-carboxylates (Murakami, Tani, Suzuki, Sudoh, Uesato, Tanaka, & Yokoyama, 1985).

  • Antitumor Activities : Ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate has been synthesized and its structure characterized. Preliminary biological tests show that it has good antitumor activity against Hela in vitro (Hu, Wei, Zhao, Hu, Qi, Sun, & He, 2018).

  • Antibacterial Screening : Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate has been synthesized and shown to exhibit significant antibacterial activity (Mir & Mulwad, 2009).

properties

IUPAC Name

ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLBDBIPXRYRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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